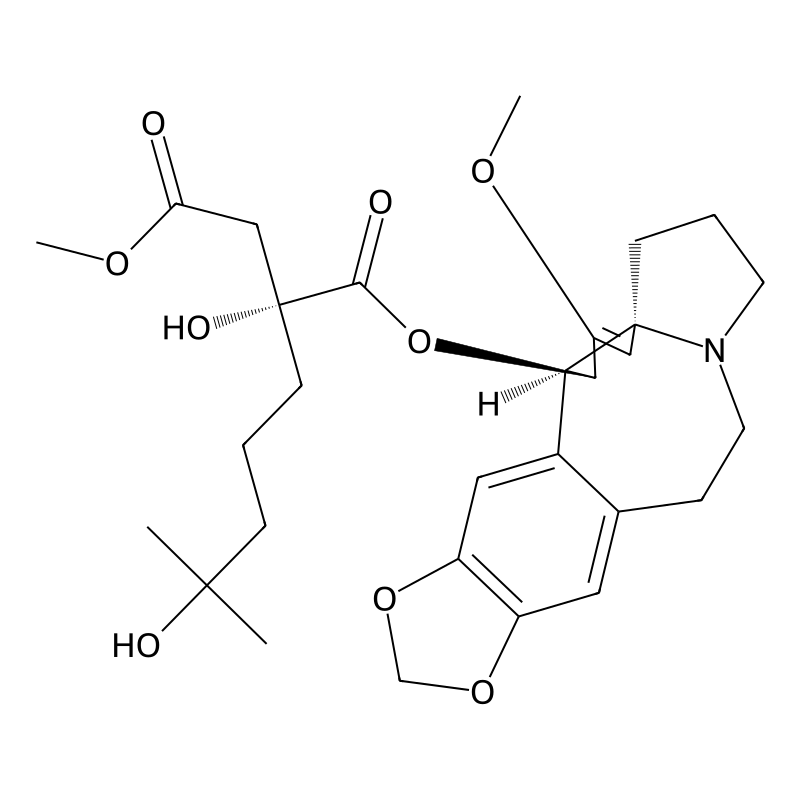

Homoharringtonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Disrupting Cell Division

One of HHT's primary mechanisms of action is its interference with microtubule assembly. Microtubules are essential components of the cellular skeleton and play a crucial role in cell division. HHT binds to tubulin, the building block of microtubules, preventing their proper formation and halting mitosis (cell division). This disrupts the uncontrolled proliferation of cancer cells.

[^1]: Discovery of Novel Natural Products with Therapeutic Potential (Figure 4—6B), and several synthetic analogs have been described. )

Inducing Cell Death

HHT can also trigger apoptosis, a form of programmed cell death, in cancer cells. Research suggests it activates various pathways leading to cell death, including the p53 pathway, which plays a critical role in controlling cell growth and division. By inducing apoptosis, HHT eliminates cancer cells that would otherwise continue to grow and spread.

[^2]: Homoharringtonine Targets the Ribosomal Translocation Step and Induces Apoptosis in Human Acute Myeloid Leukemia Cells. (2005). Cancer Research, 65(18), 8303-8311. American Association for Cancer Research:

Sensitizing Cancer Cells to Other Therapies

HHT demonstrates potential in combination therapy with other anti-cancer drugs. Studies suggest it can sensitize cancer cells to the effects of chemotherapy and radiation therapy. This improved effectiveness allows for lower doses of these therapies, potentially reducing side effects for patients.

[^3]: Synergistic cytotoxicity of homoharringtonine with cytarabine and daunorubicin in human acute myeloid leukemia cells. (2000). Blood, 95(10), 3438-3444. American Society of Hematology:

Homoharringtonine is a natural alkaloid derived from the plant Cephalotaxus harringtonia. It is chemically classified as an ester derivative of cephalotaxine and has garnered attention for its potent antitumor properties, particularly in the treatment of various hematological malignancies, including chronic myeloid leukemia and acute myeloid leukemia. Homoharringtonine functions primarily as an inhibitor of protein synthesis, specifically by blocking the elongation phase during translation, which leads to apoptosis in cancer cells .

HHT acts by inhibiting protein synthesis in cancer cells. It binds to the ribosome, the cellular machinery responsible for protein production, and disrupts the elongation step, preventing the formation of new proteins essential for cell growth and survival []. This mechanism is distinct from other anti-cancer drugs that target specific proteins involved in cancer cell growth or division.

Physical and Chemical Properties

Homoharringtonine exhibits a unique mechanism of action that involves the inhibition of protein synthesis. It binds to the ribosomal A-site, competing with aminoacyl-tRNAs, thereby preventing the incorporation of amino acids into nascent polypeptides. This interaction results in a general decrease in protein synthesis efficiency, particularly affecting proteins with short half-lives that are crucial for cell survival and proliferation .

Additionally, studies have shown that homoharringtonine can stabilize guanine-rich secondary structures, which may influence gene expression related to oxidative stress responses . Its chemical structure allows it to interact with various cellular components, leading to diverse biological effects.

The biological activity of homoharringtonine is primarily characterized by its ability to induce apoptosis in leukemic cells. It has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Mcl-1. This dual action contributes to its efficacy in treating acute myeloid leukemia and chronic myeloid leukemia . Furthermore, homoharringtonine has demonstrated immune-modulating effects by altering cytokine profiles in immune cells, which may enhance its therapeutic potential against tumors with specific genetic mutations .

The synthesis of homoharringtonine has been explored through various methodologies. One notable approach involves the oxidative ring-opening of furan derivatives followed by a transannular Mannich cyclization, allowing for efficient construction of the compound's core structure. This method has achieved yields exceeding 60% in some cases . Other synthetic routes have focused on enantioselective techniques to produce specific stereoisomers of homoharringtonine and its derivatives .

Homoharringtonine is primarily used in clinical settings for treating hematological malignancies. Its application extends beyond leukemia; research indicates potential efficacy against other cancers as well, including non-small cell lung adenocarcinoma. The compound's ability to inhibit protein synthesis makes it a candidate for combination therapies aimed at overcoming resistance to conventional treatments .

Additionally, semisynthetic derivatives such as omacetaxine have been developed to improve bioavailability and therapeutic outcomes in patients resistant to tyrosine kinase inhibitors. Omacetaxine has received approval from the U.S. Food and Drug Administration for use in chronic myeloid leukemia refractory cases .

Recent studies have identified myosin-9 as a key target protein for homoharringtonine. The compound enhances myosin-9 expression in leukemic cells, contributing to apoptosis induction. The relationship between myosin-9 levels and apoptotic responses underscores the importance of this interaction in the therapeutic action of homoharringtonine . Furthermore, investigations into its effects on immune cells reveal that homoharringtonine alters cytokine expression profiles, potentially impacting tumor immunity and response .

Homoharringtonine shares structural and functional similarities with several related compounds derived from Cephalotaxus species. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Harringtonine | High | Inhibits protein synthesis | Hematological malignancies |

| Isoharringtonine | Moderate | Similar inhibition of protein synthesis | Experimental/less common use |

| Deoxyharringtonine | Moderate | Inhibits protein synthesis | Experimental |

| Omacetaxine | High | Inhibits protein synthesis with improved bioavailability | Chronic myeloid leukemia |

Uniqueness of Homoharringtonine:

- Homoharringtonine is distinguished by its specific side chain modification compared to harringtonine, which enhances its extraction yield and therapeutic efficacy.

- It also exhibits unique interactions with myosin-9 that are not seen in other similar compounds, contributing to its distinct apoptotic mechanisms.

Distribution in Cephalotaxus Species

Homoharringtonine represents one of the most pharmacologically significant alkaloids found exclusively within the genus Cephalotaxus, which belongs to the family Cephalotaxaceae. This unique botanical distribution is limited to approximately eleven species of evergreen conifers that are predominantly indigenous to China, with additional populations found in eastern India, Thailand, the Korean peninsula, and Japan [1] [2].

The genus Cephalotaxus comprises small, slow-growing evergreen conifers that have evolved specialized metabolic pathways for alkaloid production. These plants are mostly protected and endangered species due to their extremely slow growth rates and limited geographical distribution [1]. The primary challenge in utilizing these natural sources lies in the fact that homoharringtonine and its related esters are present in relatively small quantities throughout different plant parts, making large-scale extraction economically challenging [1].

Cephalotaxus harringtonia, commonly known as the Japanese or Chinese plum yew, serves as the primary natural source for homoharringtonine production [3]. This species demonstrates the most consistent alkaloid production across various plant tissues, including leaves, needles, bark, and heartwood [1]. The distribution pattern shows that alkaloids are found throughout the entire plant structure, with varying concentrations depending on the specific tissue type and developmental stage [4].

Cephalotaxus fortunei represents another significant source species, particularly noted for its fruit alkaloid content [5]. Research has demonstrated that this species contains multiple cephalotaxine-type alkaloids, with homoharringtonine being one of the major components alongside harringtonine, cephalotaxine, and drupacine [6] [5]. The alkaloid profile varies considerably between different plant parts, with fruits showing distinct patterns compared to vegetative tissues.

Cephalotaxus griffithii, found primarily in Northeast India, has shown remarkable alkaloid concentrations in needle tissues [7]. Quantitative analysis revealed harringtonine concentrations of 122.14 milligrams per gram of alkaloid fraction, with homoharringtonine present at 16.79 milligrams per gram [7]. This species demonstrates one of the highest recorded alkaloid concentrations among Cephalotaxus species, making it a potentially valuable source for alkaloid extraction.

Cephalotaxus sinensis has been extensively studied for its alkaloid composition, with researchers isolating both conventional and novel alkaloid structures from twigs and leaves [8]. Recent investigations have identified thirty-three known alkaloids alongside three newly discovered compounds, indicating the rich chemical diversity present within this species [8].

Cephalotaxus hainanensis, endemic to Hainan Island in China, represents a particularly endangered source [9]. Despite its limited distribution, this species has been found to harbor endophytic fungi capable of producing homoharringtonine, offering potential alternative production pathways through biotechnological approaches [9].

The geographical distribution patterns reflect the evolutionary history and ecological adaptations of Cephalotaxus species. These plants typically inhabit moist woodlands and thickets on limestone slopes throughout eastern, central, and northwestern China, with additional populations extending into the Korean peninsula, Japan, and parts of Southeast Asia [10] [2]. The restricted distribution and specific habitat requirements contribute to the conservation challenges facing these species.

| Species | Plant Part | Homoharringtonine Content (mg/g) | Associated Alkaloids | Geographic Distribution |

|---|---|---|---|---|

| Cephalotaxus harringtonia | Leaves, needles, bark, heartwood | 0.5-1.0 | Harringtonine, cephalotaxine, isoharringtonine | Japan, Korea, China |

| Cephalotaxus fortunei | Fruits, leaves, twigs | 0.3-0.8 | Cephalotaxine, harringtonine, drupacine | China, India, Myanmar |

| Cephalotaxus griffithii | Needles | 16.79 | Harringtonine (122.14 mg/g) | Northeast India |

| Cephalotaxus sinensis | Twigs, leaves, fruits | 0.2-0.6 | Cephalotaxine, various esters | China |

| Cephalotaxus hainanensis | Bark | Trace amounts | Cephalotaxine derivatives | Hainan Island, China |

| Cephalotaxus lanceolata | Leaves, twigs | 0.1-0.4 | Cephalotaxine, fortunine | China |

| Cephalotaxus koreana | Biomass | 0.8-1.2 | Cephalotaxine, harringtonine | Korea |

Phytochemical Extraction Methodologies

The extraction and purification of homoharringtonine from Cephalotaxus species requires sophisticated methodological approaches due to the complex alkaloid mixtures present in plant tissues and the relatively low concentrations of target compounds. Traditional and modern extraction techniques have been developed to optimize yield, purity, and cost-effectiveness while maintaining the structural integrity of the bioactive alkaloids [11] [12] [13].

Conventional Solvent Extraction Methods

The classical approach for alkaloid extraction from Cephalotaxus plants follows the established Stas-Otto method, which involves a multi-stage process designed to separate alkaloids from non-alkaloidal plant constituents [14]. The procedure typically begins with percolation of dried and powdered plant material using ethanol, followed by acidification of the concentrate to convert alkaloids into their salt forms [14]. This initial extraction step achieves recovery efficiencies of 85-95% but results in relatively low purity products requiring further purification [14].

The subsequent purification involves removal of non-alkaloid constituents through chloroform extraction, followed by basification of the aqueous solution and re-extraction with chloroform to obtain the free alkaloid bases [14]. This traditional method, while simple and cost-effective, requires extensive processing and generates significant amounts of organic waste [15].

Advanced Liquid Chromatographic Techniques

High-Performance Liquid Chromatography has emerged as the gold standard for both analytical quantification and preparative purification of homoharringtonine [11] [16]. The development of stability-indicating assays has enabled precise quantification with detection limits as low as 1 nanogram per milliliter [11] [16]. These methods utilize reversed-phase cyanopropyl columns with amperometric detection at oxidation potentials of +1.0 volts [11].

The single-step extraction using dichloromethane has demonstrated nearly 100% recovery efficiency for both homoharringtonine and harringtonine, with analytical precision characterized by relative standard deviations below 1% and accuracy errors below 1% [11] [16]. The method proves equally applicable for plasma and serum samples, making it valuable for both extraction and pharmacokinetic studies [11].

Counter-current chromatography represents a significant advancement in preparative alkaloid separation [17]. The step-pH-gradient high-speed counter-current chromatography method employs a biphasic solvent system consisting of ethyl acetate-n-hexane-water with trifluoroacetic acid as the stationary phase and varying concentrations of ammonium hydroxide in the mobile phase [17]. This approach achieves separation of multiple cephalotaxine-type alkaloids with purities ranging from 81.2% to 97.5% and recovery rates exceeding 90% [17].

Supercritical Fluid Extraction

Supercritical fluid extraction using carbon dioxide has been investigated as an environmentally friendly alternative to conventional organic solvent extraction [12] [18]. The optimal solvent composition of carbon dioxide-methanol-water (80:18:2, volume ratio) demonstrates extraction yields superior to conventional organic solvent methods [12] [18]. This technique offers the advantages of reduced solvent consumption, elimination of toxic residues, and enhanced selectivity for target alkaloids [12].

The supercritical extraction method particularly excels in the extraction of ester-bearing alkaloids, including cephalotaxine, harringtonine, homoharringtonine, and isoharringtonine [12]. The process can be coupled directly with high-performance liquid chromatography and electrospray ionization mass spectrometry for comprehensive structural analysis [12].

Innovative Pre-purification Strategies

Recent developments in alkaloid purification have focused on pre-purification strategies that reduce the complexity and cost of final high-performance liquid chromatography steps [13]. The integration of active clay treatment with silica gel low-pressure chromatography enables rapid and efficient separation of homoharringtonine from interfering compounds [13].

This pre-purification process involves sequential biomass extraction, liquid-liquid extraction, synthetic adsorbent treatment, and low-pressure chromatography [13]. The use of methylene chloride-methanol solvent systems (80:20, volume ratio) under isocratic conditions achieves purities exceeding 52% with step yields of 85%, significantly reducing the material load for subsequent high-performance liquid chromatography purification [13].

| Extraction Method | Solvent System | Recovery Efficiency (%) | Purity Achieved (%) | Detection Limit | Advantages |

|---|---|---|---|---|---|

| Ethanol Percolation | Ethanol, followed by acidification | 85-95 | 10-15 | Variable | Simple, cost-effective |

| Dichloromethane Extraction | Dichloromethane | ~100 | 95-99 | 1 ng/ml | High recovery, selective |

| Supercritical Fluid Extraction | Carbon dioxide-methanol-water (80:18:2) | 92-98 | 85-92 | 5-10 μg/ml | Higher yield than conventional |

| High-Performance Liquid Chromatography | Reversed-phase CN column | 99.5 | >99 | 1 ng/ml | High precision, stability-indicating |

| Liquid-Liquid Extraction | Chloroform-water | 90 | 8 | Variable | Removes polar impurities |

| Active Clay Treatment | Methylene chloride/methanol (80:20) | 85 | >52 | Variable | Rapid, efficient pre-purification |

| Counter-Current Chromatography | Ethyl acetate-n-hexane-water with TFA | >90 | 81-97 | 10-50 μg/ml | High resolution, preparative scale |

Immunological Detection Methods

Recent advances in analytical methodology have included the development of highly sensitive immunological techniques for homoharringtonine determination [19]. The production of highly specific monoclonal antibodies enables establishment of indirect competitive enzyme-linked immunosorbent assays with detection limits approximately 13-160 times lower than conventional high-performance liquid chromatography methods [19]. These immunochromatographic assays can be completed within 15 minutes, offering rapid and sensitive detection capabilities for plant samples containing even minimal alkaloid concentrations [19].

Proposed Biosynthetic Pathways

The biosynthesis of homoharringtonine represents a complex metabolic process that integrates multiple enzymatic transformations to generate the characteristic cephalotaxane alkaloid structure. Current understanding of this pathway has been elucidated through isotope labeling studies, transcriptome mining, and biochemical characterization of key enzymatic steps [20] [21] [22].

Alkaloid Precursor Utilization

The biosynthetic foundation of homoharringtonine relies on the coordinated utilization of two aromatic amino acid precursors: phenylalanine and tyrosine [23] [20] [22]. These amino acids, derived from the shikimate pathway, serve as the fundamental building blocks for the complex tetracyclic alkaloid structure characteristic of cephalotaxane alkaloids [23] [20].

Phenylalanine Pathway Contributions

Phenylalanine serves as the precursor for the formation of the aromatic ring system that becomes incorporated into the final alkaloid structure [23] [20]. Isotope labeling studies using deuterium oxide have demonstrated that specific carbon atoms within the cephalotaxine core are derived from distinct positions of the phenylalanine molecule [20]. The carbon atoms at positions C-6, C-7, and C-8 of the cephalotaxine side chain correspond to C-3, C-2, and C-1 of the phenylalanine side chain, respectively [20].

The initial transformation of phenylalanine involves the action of phenylalanine ammonia-lyase, which catalyzes the deamination reaction to produce cinnamic acid [24] [25]. This enzyme represents the entry point from primary metabolism into the specialized metabolic pathways leading to alkaloid biosynthesis [24]. In the context of cephalotaxane alkaloid biosynthesis, the phenylalanine-derived intermediate undergoes extensive modification to form the characteristic five-membered ring system through a unique ring contraction mechanism [23].

The biosynthetic strategy employed for cephalotaxine formation exploits a one-carbon ring contraction to produce a five-membered C-ring from a phenylalanine-derived six-membered ring precursor [23]. This process involves the formation of highly oxygenated cyclohexyl derivatives through oxidative metabolism of aromatic precursors, followed by carbon extrusion as carbon dioxide through a benzylic acid rearrangement mechanism [23].

Tyrosine Metabolic Contributions

Tyrosine contributes to the biosynthetic pathway through multiple enzymatic transformations that generate essential intermediates for alkaloid construction [20] [22] [24]. The primary transformation involves tyrosine decarboxylase (TyDC1), which catalyzes the decarboxylation of tyrosine to produce tyramine [22]. This enzyme has been identified and characterized from Cephalotaxus hainanensis transcriptome analysis and demonstrates specificity for tyrosine as substrate [22].

The subsequent hydroxylation of tyramine is catalyzed by polyphenol oxidase (ChPPO1), which has been shown to generate L-DOPA from tyrosine and dopamine from tyramine [22]. This enzyme represents a crucial step in the pathway, as dopamine serves as a key precursor for the subsequent Pictet-Spengler condensation reaction [22]. The identification of this enzyme has provided important insights into how tyrosine-derived metabolites are processed within the cephalotaxane biosynthetic pathway [22].

Experimental verification through co-expression of tyrosine decarboxylase and polyphenol oxidase in bacterial systems has demonstrated the complete biosynthesis of dopamine from tyrosine [22]. This finding confirms the functional integration of these enzymatic steps and establishes the biochemical foundation for understanding the early stages of alkaloid precursor formation [22].

4-Hydroxydihydrocinnamaldehyde Formation

A critical branch point in the biosynthetic pathway involves the formation of 4-hydroxydihydrocinnamaldehyde (4-HDCA) through the action of double bond reductase (ChDBR) [22]. This enzyme catalyzes the reduction of cinnamic acid derivatives and represents the point where the phenylethylisoquinoline alkaloid pathway diverges from the concurrent benzylisoquinoline alkaloid pathway [22].

The identification of ChDBR as a crucial enzymatic step has revealed how the precursor 4-HDCA diverges from the early lignin biosynthetic pathway [22]. This finding explains the metabolic branching that directs carbon flux toward alkaloid biosynthesis rather than structural polymer formation [22]. The enzyme demonstrates specificity for hydroxylated cinnamic acid derivatives and requires the presence of hydroxyl groups for optimal catalytic activity [22].

1-Phenethylisoquinoline Scaffold Assembly

The convergence of phenylalanine and tyrosine-derived intermediates occurs through the formation of the 1-phenethylisoquinoline scaffold, which represents the first committed compound in phenylethylisoquinoline alkaloid biosynthesis [22]. This crucial step is catalyzed by a novel enzyme designated ChPSS, which drives the Pictet-Spengler condensation between dopamine and 4-HDCA [22].

The identification of ChPSS represents a significant breakthrough in understanding cephalotaxane alkaloid biosynthesis, as this enzyme belongs to the Pr10/Bet v1 protein family and demonstrates unique substrate specificity [22]. The enzymatic condensation results in the formation of the characteristic isoquinoline ring system that serves as the foundation for all subsequent structural elaborations [22].

This enzymatic step represents the branching point where phenylethylisoquinoline alkaloid biosynthesis diverges from the concurrent benzylisoquinoline alkaloid pathway, highlighting the specificity and evolutionary adaptation of cephalotaxane-producing species [22]. The enzyme demonstrates remarkable stereoselectivity and regioselectivity, ensuring the proper configuration of the resulting isoquinoline scaffold [22].

| Pathway Component | Enzyme/Process | Substrate | Product | Cellular Location | Key Features |

|---|---|---|---|---|---|

| Phenylalanine Precursor | Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid | Cytoplasm | Entry point from shikimate pathway |

| Tyrosine Precursor | Tyrosine decarboxylase (TyDC1) | L-Tyrosine | Tyramine | Cytoplasm | Aromatic amino acid decarboxylation |

| Dopamine Formation | Polyphenol oxidase (ChPPO1) | Tyramine → Dopamine | L-DOPA → Dopamine | Plastids/Cytoplasm | Hydroxylation activity |

| 4-Hydroxydihydrocinnamaldehyde | Double bond reductase (ChDBR) | Cinnamic acid derivatives | 4-HDCA | Endoplasmic reticulum | Divergence from lignin pathway |

| 1-Phenethylisoquinoline Scaffold | Pictet-Spengler condensation (ChPSS) | Dopamine + 4-HDCA | 1-Phenethylisoquinoline | Cytoplasm | Key branching point for PIAs |

| Cephalotaxine Core | Ring contraction mechanism | Phenethylisoquinoline intermediate | Cephalotaxine | Endoplasmic reticulum | Tetracyclic alkaloid backbone |

| Esterification Side Chain | Chain elongation (leucine-like pathway) | Cephalotaxine + acyl chain | Acylated side chain | Endoplasmic reticulum | Similar to leucine biosynthesis |

| Final Homoharringtonine | Enzymatic esterification | Cephalotaxine ester | Homoharringtonine | Vacuole/Storage vesicles | Final bioactive compound |

Enzymatic Esterification Mechanisms

The final stages of homoharringtonine biosynthesis involve sophisticated enzymatic esterification mechanisms that generate the characteristic ester side chain distinguishing homoharringtonine from its structural analog harringtonine [20]. These mechanisms parallel the leucine biosynthetic pathway and involve chain elongation processes that create the extended alkyl chain present in the homoharringtonine structure [20].

Chain Elongation Mechanisms

The esterification side chain of homoharringtonine is naturally synthesized through a chain elongation mechanism similar to the leucine biosynthetic pathway [20]. This process involves the sequential addition of carbon units to build the extended alkyl chain that characterizes homoharringtonine and distinguishes it from harringtonine, which lacks the additional methylene group [20].

The chain elongation process begins with the formation of appropriate acyl precursors through enzymatic transformations that mirror fatty acid biosynthetic mechanisms [26] [27]. These reactions involve the sequential condensation of acetyl units with growing chain intermediates, catalyzed by specialized enzymes that demonstrate substrate specificity for the particular chain length and branching patterns required for homoharringtonine formation [26].

Esterification Enzyme Characteristics

The enzymatic esterification of cephalotaxine to form homoharringtonine involves specialized ester-forming enzymes that demonstrate remarkable substrate specificity and stereoselectivity [26] [28] [29]. These enzymes belong to the broader class of alkaloid biosynthetic enzymes that have evolved specifically for secondary metabolic functions and often display high substrate specificity that appears to have evolved solely for specialized metabolic roles [30] [28].

The esterification reaction involves the formation of an ester bond between the hydroxyl group of cephalotaxine and the carboxyl group of the appropriate organic acid side chain [26] [27]. This process requires the presence of specific cofactors and optimal reaction conditions to ensure proper bond formation and product stability [26].

Enzymatic Mechanisms and Cofactor Requirements

The enzymatic esterification mechanism follows classical ester bond formation chemistry but requires specific protein environments to achieve the stereoselectivity and regioselectivity observed in natural homoharringtonine production [26] [31]. The enzyme active sites provide the necessary binding pockets and catalytic residues to position substrates appropriately for optimal reaction efficiency [26].

The catalytic mechanism typically involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the cephalotaxine hydroxyl group [26]. This two-step mechanism ensures high fidelity in product formation and minimizes the formation of unwanted side products [26]. The enzyme demonstrates remarkable specificity for the cephalotaxine substrate and the appropriate acyl donor, explaining the exclusive formation of the correct stereoisomer [26].

Subcellular Localization and Compartmentalization

The final esterification steps occur within specific subcellular compartments that provide the appropriate environment for enzyme function and product stability [28] [29]. The biosynthetic enzymes involved in alkaloid formation are associated with diverse subcellular compartments, including the cytosol, vacuole, tonoplast membrane, endoplasmic reticulum, chloroplast stroma, and specialized biosynthetic vesicles [28] [29].

The compartmentalization of enzymatic steps serves multiple functions, including substrate concentration, product protection, and metabolic regulation [28] [29]. The final homoharringtonine product is typically sequestered in vacuolar compartments or specialized storage vesicles, where it remains stable and available for mobilization when needed for plant defense or other physiological functions [28] [29].

Regulatory Mechanisms and Metabolic Control

The esterification process is subject to complex regulatory mechanisms that control both the timing and extent of alkaloid production [28] [29] [32]. These regulatory systems involve multiple levels of control, including transcriptional regulation of enzyme expression, post-translational modification of enzyme activity, and metabolic feedback mechanisms that respond to cellular alkaloid concentrations [28] [29].

The regulation of alkaloid biosynthesis involves signal perception pathways that respond to environmental stimuli, developmental cues, and stress conditions [28] [29]. The integration of these signals ensures that alkaloid production occurs when needed and at appropriate levels to balance metabolic costs with defensive benefits [28] [29].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Philadelphia chromosome positive chronic myeloid leukaemia in patients who have the T315I Bcr-Abl kinase domain mutation and who are resistant to prior imatinib therapy.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Synribo

FDA Approval: Yes

Omacetaxine mepesuccinate is approved to treat: Chronic myelogenous leukemia. It is used in some patients who have been treated with at least two drugs called tyrosine kinase inhibitors and have not gotten better.

Omacetaxine mepesuccinate is also being studied in the treatment of other types of cancer.

Pharmacology

Omacetaxine Mepesuccinate is a semisynthetic formulation of the cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus with potential antineoplastic activity. Omacetaxine mepesuccinate binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This agent also induces differentiation and apoptosis in some cancer cell types.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX40 - Omacetaxine mepesuccinate

Mechanism of Action

KEGG Target based Classification of Drugs

Signaling molecules

Transcription factor

MYC [HSA:4609] [KO:K04377]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

The main route of elimination for homoharringtonine is still unknown, but renal elimination is less than 15%.

Homoharringtonine has a steady state Vd of 141 ± 93.4 L.

Clearance for homoharringtonine was not quantified.

Metabolism Metabolites

Wikipedia

Stibole

FDA Medication Guides

Omacetaxine Mepesuccinate

POWDER;SUBCUTANEOUS

TEVA PHARMS INTL

05/12/2021

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Dates

2: Zhang T, Shen S, Zhu Z, Lu S, Yin X, Zheng J, Jin J. Homoharringtonine binds

3: Xiao F, Li Y, Xu W, You L, Yang C, Liu H, Qian W. Efficacy and safety of

4: Wu L, Li X, Chang C, Xu F, He Q, Wu D, Zhang Z, Su J, Zhou L, Song L, Chao X,

5: Zhou J, Du Q, Sun F, Liu Q, Zhang Z. Enantioseparation of the Six Important

6: Wolff NC, Pavía-Jiménez A, Tcheuyap VT, Alexander S, Vishwanath M, Christie A,

7: Zhou X, Xu N, Li R, Xiao Y, Gao G, Lu Q, Ding L, Li L, Li Y, Du Q, Liu X. A

8: Cao W, Liu Y, Zhang R, Zhang B, Wang T, Zhu X, Mei L, Chen H, Zhang H, Ming P,

9: Han Q, Fu Y, Tao L, Ye J, Wu L, Chen H, Chen L, Jiang X, Sun M. [Study on the

10: Philipp S, Sosna J, Plenge J, Kalthoff H, Adam D. Homoharringtonine, a

11: Wang Y, Lin D, Wei H, Li W, Liu B, Zhou C, Liu K, Mi Y, Wang J. Long-term

12: Kantarjian H, O'Brien S, Jabbour E, Barnes G, Pathak A, Cortes J.

13: Chen C, Xu W, Yang J. Low-dose homoharringtonine and cytarabine in

14: Xu G, Mao L, Liu H, Yang M, Jin J, Qian W. Sorafenib in combination with

15: Zhang J, Chen B, Wu T, Wang Q, Zhuang L, Zhu C, Fan N, Qing W, Ma Y, Xu X.

16: Watari A, Hashegawa M, Yagi K, Kondoh M. Homoharringtonine increases

17: Guo Y, Han S, Cao J, Liu Q, Zhang T. Screening of allergic components

18: Lu XY, Cao WK, Ye LL, Deng ZK, Zhang XH, Li YF. [Time rhythm of

19: Huang BT, Zeng QC, Zhao WH, Tan Y. Homoharringtonine contributes to imatinib

20: Tong Y, Niu N, Jenkins G, Batzler A, Li L, Kalari KR, Wang L. Identification